3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}propanamide
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Overview
Description
3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}PROPANAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its difluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}PROPANAMIDE typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluoromethyl Group: This can be achieved using difluoromethylation reagents, often under metal-catalyzed conditions.
Attachment of the Pyrrole and Phenyl Groups: This step involves coupling reactions, such as Suzuki or Heck coupling, to introduce the pyrrole and phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and pyrrole groups.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-b]pyridine core.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}PROPANAMIDE has several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(METHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}PROPANAMIDE
- 3-[4-(TRIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}PROPANAMIDE
Uniqueness
The presence of the difluoromethyl group in 3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}PROPANAMIDE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.
Properties
Molecular Formula |
C23H23F2N5O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)-2-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-[1-(4-pyrrol-1-ylphenyl)ethyl]propanamide |
InChI |
InChI=1S/C23H23F2N5O2/c1-15(16-5-7-17(8-6-16)29-10-3-4-11-29)26-20(31)9-12-30-21(32)13-18(22(24)25)19-14-28(2)27-23(19)30/h3-8,10-11,13-15,22H,9,12H2,1-2H3,(H,26,31) |
InChI Key |
SCJLQFKWJARIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=C2)NC(=O)CCN3C(=O)C=C(C4=CN(N=C43)C)C(F)F |
Origin of Product |
United States |
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